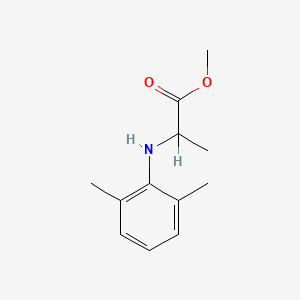

Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Description

Context within Alanine (B10760859) Derivative Chemistry and Industrial Significance as Precursors

Alanine is a non-essential α-amino acid, one of the fundamental building blocks of proteins. wikipedia.org Beyond its biological role, alanine and its derivatives are utilized in various industrial applications, including the chemical, food, and pharmaceutical sectors. nih.gov In industrial chemistry, alanine derivatives serve as versatile intermediates for synthesizing a wide range of organic compounds. researchgate.net Their bifunctional nature, containing both an amine and a carboxylic acid group, allows for diverse chemical modifications. wikipedia.org

Methyl N-(2,6-dimethylphenyl)-DL-alaninate fits within this context as a key synthetic precursor, particularly in the agrochemical industry. guidechem.com It is primarily used as an intermediate in the production of acylalanine fungicides. chemicalbook.comchemicalbook.com These fungicides are a class of systemic pesticides effective against certain types of plant pathogens. The industrial importance of this compound lies in its role as a foundational molecule for constructing the final active ingredients of these agricultural products. google.com

Overview of Key Research Trajectories for this compound

Research focusing on this compound is predominantly centered on its application in the synthesis of high-value agrochemicals, specifically fungicides like Metalaxyl (B1676325) and Benalaxyl. google.comwikipedia.org A significant trajectory in this research is the development of methods for stereoselective synthesis. google.comresearchgate.net

The fungicidal activity of many acylalanine compounds resides primarily in one of the two enantiomers, typically the (R)-enantiomer. google.com Consequently, producing the enantiomerically pure form (such as (R)-Metalaxyl, also known as Metalaxyl-M) is highly desirable, as it allows for a more effective product. wikipedia.orgresearchgate.net

Key research efforts include:

Enzymatic Resolution : A major area of investigation involves the use of enzymes, such as lipases, to selectively hydrolyze one enantiomer of the racemic this compound. google.comresearchgate.net This process, known as kinetic resolution, allows for the separation of the desired (R)- or (S)-enantiomer with high optical purity (>98% enantiomeric excess). researchgate.net

Process Optimization : Studies focus on optimizing reaction conditions for these enzymatic resolutions, including solvent systems and substrate concentrations, to develop practical and efficient syntheses on an industrial scale. researchgate.net The goal is to create a cost-effective pathway to the chiral intermediates necessary for producing single-enantiomer fungicides.

This focus on stereoselective preparation highlights the compound's critical role as a chiral building block in the synthesis of modern, more targeted agrochemical solutions. google.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,6-dimethylanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOYGRJJOGVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967346 | |

| Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52888-49-0 | |

| Record name | N-(2,6-Dimethylphenyl)alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Synthetic Methodologies for Methyl N 2,6 Dimethylphenyl Dl Alaninate

Racemic Synthesis Approaches and Fundamental Reaction Pathways

The preparation of racemic Methyl N-(2,6-dimethylphenyl)-DL-alaninate serves as the foundational step for producing fungicides where the final product is applied as a racemic mixture or as a starting material for subsequent chiral resolution.

Direct Alkylation of 2,6-Xylidine with Methyl 2-Halopropionates

A primary and straightforward method for synthesizing racemic this compound is through the direct N-alkylation of 2,6-xylidine (2,6-dimethylaniline) with a methyl 2-halopropionate, such as methyl 2-bromopropionate. google.com This reaction is a nucleophilic substitution where the amino group of 2,6-xylidine attacks the electrophilic carbon atom of the methyl 2-halopropionate, displacing the halide to form the target compound.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of solvent and temperature can influence the reaction rate and yield. This pathway is efficient for producing the racemic mixture because the starting materials are readily available and the reaction itself is relatively simple to perform. google.com

An alternative approach involves the reaction of 2,6-xylidine with a sulfonate derivative of methyl 2-hydroxypropanoate. google.com For instance, methyl (S)-2-(hydroxy)-propanoate can be converted into a sulfonate derivative, which then reacts with 2,6-xylidine. This reaction proceeds with an inversion of configuration at the asymmetric carbon atom, meaning a starting material with S-configuration will yield a product with R-configuration. google.com When a racemic starting material is used, the final product is also a racemic mixture.

Subsequent N-Acylation Reactions for the Preparation of Advanced Derivatives

This compound is a versatile intermediate that serves as a scaffold for the synthesis of more complex, biologically active molecules through N-acylation. chemicalbook.comchemicalbook.comresearchgate.net In this reaction, an acyl group is introduced onto the nitrogen atom of the alaninate (B8444949). This is typically achieved by reacting the alaninate with an acyl chloride or anhydride (B1165640) in the presence of a base.

This N-acylation step is crucial for producing several commercial fungicides. The specific acyl group added determines the identity and properties of the final fungicide. For example:

Metalaxyl (B1676325) is synthesized by acylating the intermediate with methoxyacetyl chloride. researchgate.netepa.gov

Benalaxyl is produced through acylation with phenylacetyl chloride. nih.gov

Furalaxyl is formed by acylation with 2-furoyl chloride. ebi.ac.uk

The resulting N-acyl derivatives possess the core N-(2,6-dimethylphenyl)-alaninate structure, which is essential for their fungicidal activity. epa.govnih.govebi.ac.uk

Stereoselective Synthesis of Enantiomers of Methyl N-(2,6-dimethylphenyl)-Alaninate

The fungicidal activity of many derivatives of Methyl N-(2,6-dimethylphenyl)-alaninate often resides predominantly in one of the two enantiomers, typically the (R)-enantiomer. google.com This has driven the development of stereoselective synthetic methods to produce enantiomerically pure forms, most notably (R)-Metalaxyl, also known as Mefenoxam. researchgate.netresearchgate.net

Enzyme-Catalyzed Kinetic Resolution Strategies

Enzyme-catalyzed kinetic resolution is a powerful and widely used strategy for separating enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer over the other. researchgate.net

Kinetic resolution of racemic this compound is effectively achieved through lipase-mediated hydrolysis. researchgate.netresearchgate.net In this process, a lipase (B570770) enzyme selectively hydrolyzes one enantiomer of the ester into its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted.

For example, lipases such as Lipase PS from Burkholderia cepacia have shown a preference for hydrolyzing the (R)-enantiomer of the methyl ester. researchgate.net This selective hydrolysis results in a reaction mixture containing the (R)-N-(2,6-dimethylphenyl)alanine acid and the unreacted (S)-Methyl N-(2,6-dimethylphenyl)-alaninate ester. These two compounds can then be separated. The desired (R)-acid can be re-esterified with methanol (B129727) to yield the enantiomerically pure Methyl (R)-N-(2,6-dimethylphenyl)-alaninate with a high enantiomeric excess (>98% ee). researchgate.net This method is advantageous as it operates under mild conditions and provides high enantioselectivity. researchgate.net

The efficiency of the kinetic resolution process is entirely dependent on the properties of the enzyme used. Consequently, significant research has focused on the discovery, characterization, and engineering of suitable enzymes. researchgate.netglobethesis.com

Screening of microbial strains from environmental samples has led to the identification of novel bacteria capable of producing highly stereoselective lipases and esterases. Strains of Burkholderia sp. and Achromobacter denitrificans have been isolated and identified as effective biocatalysts for the enantioselective hydrolysis of this compound. researchgate.netglobethesis.com

Once a promising strain is identified, the enzyme responsible for the activity is purified and characterized. Key properties such as optimal temperature, pH stability, and substrate specificity are determined. For example, the recombinant esterase BXest from Achromobacter denitrificans was found to have an optimal temperature of around 50°C and an optimal pH of 9.0. It remained stable at temperatures below 50°C and in a pH range of 5.0 to 9.0. globethesis.com

Further improvements can be achieved through protein engineering. By identifying the gene encoding the enzyme, researchers can use techniques like site-directed mutagenesis or directed evolution to create enzyme variants with enhanced activity, stability, or stereoselectivity. researchgate.netnih.gov For instance, the genes encoding lipases from Burkholderia sp. MC16-3 have been identified and sequenced, revealing amino acid substitutions compared to other known lipases, which can be a starting point for engineering efforts. researchgate.net

Chemical Racemization Techniques for Substrate Recycling and Yield Enhancement

In the synthesis of enantiomerically pure compounds, such as the active isomers of fungicides like Metalaxyl, kinetic resolution is a frequently employed strategy. This process, however, inherently limits the maximum yield of the desired enantiomer to 50% from a racemic mixture. To overcome this limitation and improve process efficiency, the undesired enantiomer that remains after resolution must be racemized and recycled back into the process. A practical approach for producing methyl (R)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for (R)-metalaxyl, involves a combination of lipase-catalyzed hydrolytic kinetic resolution and subsequent chemical racemization of the unreacted (S)-ester. researchgate.net

Another effective racemization strategy involves the use of an aldehyde, such as salicylaldehyde, and a metal ion catalyst, like copper(II). The substrate forms a Schiff base with the aldehyde, which facilitates the abstraction of the alpha-proton by a base. The resulting planar carbanion intermediate can then be reprotonated from either side, leading to a racemic mixture. This method allows for racemization under milder conditions compared to simple heat and base treatment.

Table 1: Comparison of Racemization Methods for Alaninate Derivatives

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Base-Catalyzed | Sodium methoxide, Potassium carbonate | High temperature (e.g., 100-150°C) in a suitable solvent | Simple reagents, effective for many substrates | Requires high temperatures, potential for side reactions |

| Schiff Base Formation | Salicylaldehyde, Copper(II) sulfate, Base | Mild to moderate temperatures (e.g., 25-80°C) | Milder conditions, high efficiency | Requires additional reagents, potential for metal contamination |

Asymmetric Catalysis in the Preparation of Chiral Alaninate Derivatives

Asymmetric catalysis offers a more direct and efficient route to chiral alaninate derivatives compared to the resolution of racemic mixtures. This approach involves the use of a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral starting material, often achieving high enantiomeric excess (ee) and chemical yield. nih.govresearchgate.net

One powerful strategy is the use of chiral aldehyde catalysis. frontiersin.org Chiral BINOL (1,1'-bi-2-naphthol) derived aldehydes, for example, have been successfully employed to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.govresearchgate.net In this system, the catalyst and the amino ester reversibly form a chiral Schiff base or enamine intermediate. This intermediate then reacts with an electrophile, with the chiral environment provided by the catalyst directing the attack to one face of the enamine, leading to the preferential formation of one enantiomer. nih.govresearchgate.net The development of ternary catalytic systems, combining a chiral aldehyde, a transition metal complex (like a Zn–Schiff base complex), and a Lewis acid, has further expanded the scope of these reactions to include processes like the α-allylation of N-unprotected amino acid esters. researchgate.net

Another significant advancement in asymmetric catalysis is the use of enzymes, particularly transaminases. nih.govelsevierpure.com (S)-specific ω-transaminases can be used for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.govelsevierpure.com In this biocatalytic approach, an amino donor, such as L-alanine, transfers its amino group to a prochiral ketone substrate. The enzyme's active site is inherently chiral, ensuring the formation of the amine product with high enantioselectivity. A key challenge in this method is overcoming the thermodynamic equilibrium, which often favors the reverse reaction. nih.govelsevierpure.com Strategies to drive the reaction forward include using a large excess of the amino donor or removing one of the products, such as pyruvate, as it is formed. nih.gov For instance, coupling the reaction with a lactate (B86563) dehydrogenase (LDH) system can effectively remove pyruvate, dramatically increasing the yield of the desired chiral amine. nih.gov

Table 2: Performance of Different Asymmetric Catalytic Systems

| Catalytic System | Catalyst Type | Substrate Example | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Aldehyde | Chiral BINOL aldehyde | N-unprotected amino ester | α-functionalized amino ester | High | Good | nih.govresearchgate.net |

| ω-Transaminase | Whole cells (Vibrio fluvialis JS17) | Acetophenone | (S)-α-methylbenzylamine | >99% | 92.1% | nih.govelsevierpure.com |

| ω-Transaminase | Whole cells (Vibrio fluvialis JS17) | Benzylacetone | (S)-1-methyl-3-phenylpropylamine | >99% | 90.2% | nih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformations of Methyl N 2,6 Dimethylphenyl Dl Alaninate

Reaction Mechanisms in the Formation of N-Acyl Alaninate (B8444949) Derivatives

The formation of N-acyl alaninate derivatives from Methyl N-(2,6-dimethylphenyl)-DL-alaninate proceeds primarily through nucleophilic acyl substitution. In this reaction, the secondary amine nitrogen of the alaninate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction with an acyl chloride is particularly prevalent for industrial synthesis. google.com The general mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which can be an organic base like triethylamine (B128534) or an inorganic base such as sodium bicarbonate, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid byproduct and yielding the final N-acyl alaninate derivative. google.com

The reaction is typically conducted in an inert organic solvent, such as toluene (B28343) or methylene (B1212753) chloride, at controlled temperatures (e.g., -5 to +20°C) to manage the reaction rate and prevent side reactions. google.com For instance, reacting Methyl N-(2,6-dimethylphenyl)-D-alaninate with phenylacetyl chloride in toluene with sodium bicarbonate yields Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate. google.com Similarly, amide coupling can be achieved using reagents like oxalyl chloride to first form an acid chloride from a carboxylic acid, which then reacts with the alaninate. nih.govgoogle.com

Environmental Degradation Pathways and Metabolite Formation (Chemical Focus)

The environmental fate of fungicides derived from this compound, such as the widely studied compound Metalaxyl (B1676325) [Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alaninate], is determined by several chemical transformation pathways. nih.govwikipedia.org These pathways, which include hydrolysis, oxidation, and other transformations, lead to the formation of various metabolites. While the parent ester can be stable under certain abiotic conditions, its degradation is often mediated by biotic factors and photochemical processes. nih.govresearchgate.net

The ester linkage in N-acylated alaninate derivatives is subject to hydrolysis, a reaction that cleaves the ester to form a carboxylic acid and methanol (B129727). Abiotic hydrolysis of metalaxyl under typical environmental conditions is generally slow. nih.govresearchgate.net Studies have shown that the compound is moderately stable to hydrolysis across a range of pH values. epa.govepa.gov However, the rate can increase under more alkaline conditions. ausveg.com.au

Despite its relative stability to chemical hydrolysis, the cleavage of the methyl ester is a primary metabolic route in biological systems, particularly in soil where it is predominantly carried out by microorganisms. nih.govresearchgate.net This biotic hydrolysis results in the formation of the corresponding carboxylic acid, commonly referred to as metalaxyl acid (CGA-62826), which is a major and most relevant soil metabolite. nih.govresearchgate.netepa.gov

| pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|

| 5 | 20 | ~200 | epa.govepa.gov |

| 7 | 20 | ~200 | epa.govepa.gov |

| 9 | 20 | ~115 | epa.govepa.gov |

| 10 | Not Specified | <84 (over 95% degraded) | ausveg.com.au |

Oxidative transformations are significant degradation pathways that target both the aromatic ring and its alkyl substituents. inchem.org A major metabolic route involves the oxidation of the methyl groups on the 2,6-dimethylphenyl moiety. nih.govresearchgate.net This benzylic oxidation, typically catalyzed by cytochrome P450 enzymes in biological systems, introduces a hydroxyl group onto one or both of the methyl groups, forming hydroxymethyl derivatives.

These alcohol metabolites can be further oxidized to form carboxylic acids. Additionally, direct oxidation of the phenyl ring (aromatic hydroxylation) can occur, introducing a hydroxyl group at one of the vacant positions on the ring. inchem.org These oxidized metabolites are often more polar than the parent compound and can be precursors for subsequent conjugation reactions in plants and animals. nih.govresearchgate.net

Transformations centered on the nitrogen atom also contribute to the degradation of N-acylated alaninates. For a compound like metalaxyl, this involves the cleavage of the N-acyl bond (N-deacylation) rather than a simple N-dealkylation. nih.govresearchgate.net This process results in the removal of the methoxyacetyl group, yielding this compound. N-deacylation has been identified as a pathway in photodecomposition processes, where UV light can induce the cleavage of the N-acyl bond. nih.gov Metabolic studies in animals have also identified N-dealkylation (or more precisely, N-deacylation) as one of several degradation pathways. inchem.org

Mechanistically, oxidative N-dealkylation catalyzed by enzymes like CYP450 involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. semanticscholar.org While this is a common pathway for many xenobiotics, for N-acyl derivatives, the primary nitrogen-centered transformation is the cleavage of the amide bond.

| Pathway | Description | Primary Metabolite(s) |

|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester group. | N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Metalaxyl Acid) |

| Benzylic Oxidation | Hydroxylation of one or both methyl groups on the phenyl ring. | Hydroxymethyl derivatives |

| Aromatic Oxidation | Hydroxylation of the phenyl ring. | Phenolic derivatives |

| N-Deacylation | Cleavage of the N-acyl bond. | This compound |

Since this compound contains a chiral center, its N-acylated derivatives like metalaxyl are also chiral and exist as a racemic mixture of two enantiomers (R and S). The fungicidal activity is primarily associated with the R-enantiomer. acs.orgfao.org Numerous studies have demonstrated that the environmental degradation of metalaxyl is often enantioselective, meaning one enantiomer degrades at a different rate than the other. acs.orgresearchgate.netacs.org This enantioselectivity is a strong indicator of biological degradation, as enzymatic processes are inherently stereospecific, whereas abiotic chemical reactions are typically non-selective. acs.org

The preference for which enantiomer degrades faster is highly dependent on environmental conditions, particularly soil pH and redox potential. acs.org

Aerobic, Higher pH Soils: In aerobic soils with a pH greater than 5, the biologically active R-enantiomer is generally degraded faster than the S-enantiomer. acs.orgmdpi.com This leads to an enrichment of the S-enantiomer in the residues. acs.org

Anaerobic or Acidic Soils: Conversely, under anaerobic conditions or in aerobic soils with a pH below 4, the degradation of the S-enantiomer is often faster than the R-enantiomer. acs.orgresearchgate.netnih.gov

This "reversal" of enantioselectivity highlights the influence of different microbial populations and their specific enzymatic systems under varying environmental conditions. acs.orgmdpi.com Enantioselective degradation has also been observed in plants, although the preference can vary by plant species. nih.govnih.gov For example, the R-enantiomer was preferentially degraded in rice plants, while the S-enantiomer degraded faster in tomatoes. nih.gov

| Matrix | Conditions | Preferentially Degraded Enantiomer | Observation/Half-life (T₁/₂) | Reference |

|---|---|---|---|---|

| Aerobic Soil | pH > 5 | R-metalaxyl | k(R) > k(S) | acs.orgresearchgate.net |

| Aerobic Soil | pH < 4 | S-metalaxyl | k(R) < k(S) | researchgate.net |

| Anaerobic Sewage Sludge | Anaerobic | S-metalaxyl | T₁/₂ (S) = 2.10 days; T₁/₂ (R) = 8.44 days | nih.gov |

| German Soil (Temperate) | Aerobic | R-metalaxyl | k(R) = 0.064 day⁻¹; k(S) = 0.033 day⁻¹ | mdpi.com |

| Cameroonian Soil (Tropical) | Aerobic | S-metalaxyl | k(S) = 0.026 day⁻¹; k(R) = 0.014 day⁻¹ | mdpi.com |

| Tomato Plant | Field | S-metalaxyl | T₁/₂ (S) = 2.2 days; T₁/₂ (R) = 3.0 days | nih.gov |

| Rice Plant | Field | R-metalaxyl | T₁/₂ (R) = 2.3 days; T₁/₂ (S) = 2.8 days | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Methyl N 2,6 Dimethylphenyl Dl Alaninate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Key expected signals include:

Aromatic Protons (Ar-H): The 2,6-dimethylphenyl group has three aromatic protons which would appear as a multiplet in the typical aromatic region (~6.9-7.2 ppm). The symmetry of the ring would result in two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 3- and 5-positions.

Amine Proton (N-H): A single, potentially broad signal corresponding to the proton on the nitrogen atom. Its chemical shift can vary depending on solvent and concentration.

Alanine (B10760859) Methine Proton (α-CH): A quartet resulting from the coupling with the three protons of the adjacent methyl group.

Ester Methyl Protons (O-CH₃): A sharp singlet for the three protons of the methyl ester group.

Alanine Methyl Protons (CH-CH₃): A doublet, coupled to the single methine proton.

Aromatic Methyl Protons (Ar-CH₃): A singlet representing the six equivalent protons of the two methyl groups on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.9 - 7.2 | Multiplet | 3H |

| Amine (N-H) | Variable | Singlet (broad) | 1H |

| Alanine Methine (α-CH) | ~4.0 - 4.5 | Quartet (q) | 1H |

| Ester Methyl (O-CH₃) | ~3.7 | Singlet (s) | 3H |

| Aromatic Methyls (Ar-CH₃) | ~2.3 | Singlet (s) | 6H |

| Alanine Methyl (CH-CH₃) | ~1.4 | Doublet (d) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the elucidation of the carbon skeleton. A ¹³C NMR spectrum for this compound is noted as being available, though specific shifts are not detailed in public databases. nih.gov Based on typical chemical shift values for similar N-aryl alanine esters, the expected resonances can be predicted. nih.govillinois.edu

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~174 - 176 |

| Aromatic (C-N) | ~145 - 148 |

| Aromatic (C-CH₃) | ~129 - 132 |

| Aromatic (CH) | ~124 - 128 |

| Alanine Methine (α-CH) | ~55 - 58 |

| Ester Methyl (O-CH₃) | ~52 |

| Aromatic Methyls (Ar-CH₃) | ~18 - 20 |

| Alanine Methyl (CH-CH₃) | ~17 - 19 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a key cross-peak would be observed between the alanine methine (α-CH) quartet and the alanine methyl (CH-CH₃) doublet, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the ester methyl proton singlet to the O-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure. Key correlations would include the N-H proton to the α-CH and aromatic carbons, the alanine methyl protons to the α-CH and carbonyl carbons, and the aromatic methyl protons to the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides further structural evidence.

The molecular formula of this compound is C₁₂H₁₇NO₂. nih.gov High-resolution mass spectrometry would confirm this by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

Calculated Exact Mass: 207.125928785 Da nih.govnih.gov

Upon ionization in a mass spectrometer (e.g., via electron impact in GC-MS), the molecule fragments in a predictable manner. Analysis of these fragments helps to confirm the structure. While a specific experimental spectrum for the target compound is not detailed, fragmentation patterns can be predicted based on its structure and data from its derivative, Metalaxyl (B1676325). nih.govnist.gov

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 207 | [M]⁺ | [C₁₂H₁₇NO₂]⁺ | Molecular Ion |

| 148 | [M - COOCH₃]⁺ | [C₁₀H₁₄N]⁺ | Loss of the methoxycarbonyl radical |

| 121 | [C₈H₁₁N]⁺ | [C₈H₁₁N]⁺ | 2,6-dimethylaniline (B139824) cation |

| 120 | [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | Loss of a hydrogen from the 2,6-dimethylaniline cation |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of the FT-IR spectrum of the closely related Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate provides insight into the expected vibrational modes. researchgate.net Key absorptions would identify the N-H bond, the ester carbonyl group, and the aromatic ring.

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and aromatic ring vibrations. Studies on phenylalanine, which shares the core amino acid and phenyl ring structure, show characteristic intense bands for the aromatic ring. bohrium.comresearchgate.net

Table 4: Predicted Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | ~3350 - 3450 |

| Aromatic C-H Stretch | IR, Raman | ~3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | ~2850 - 2980 |

| C=O (Ester) Stretch | IR | ~1735 - 1750 |

| Aromatic C=C Bending | IR, Raman | ~1450 - 1600 |

| C-O Stretch | IR | ~1150 - 1250 |

| C-N Stretch | IR | ~1100 - 1200 |

| Aromatic Ring Breathing | Raman | ~1000 |

Chiral Chromatography for Enantiomeric Purity Assessment and Resolution Studies (e.g., HPLC, GC-MS)

This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Chiral chromatography is essential for separating these enantiomers to assess purity or for preparative resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for chiral separations. sigmaaldrich.com The resolution of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak) are highly effective. researchgate.net A typical approach would involve:

Column: A column packed with a chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate). researchgate.net

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) is often used in normal-phase mode.

Detection: UV detection would be suitable due to the presence of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC can also be used for chiral separations, offering high resolution. mdpi.com For amino acids and their esters, derivatization is typically required to increase their volatility and thermal stability. uni-tuebingen.decat-online.com The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. uni-tuebingen.de Mass spectrometry detection provides definitive identification of the separated enantiomers. The process involves:

Derivatization: The amino acid ester is reacted with an achiral reagent to make it more volatile.

Separation: The derivatized sample is injected onto a GC equipped with a chiral capillary column.

Detection: The separated enantiomers are detected by a mass spectrometer, confirming their identity and allowing for quantification to determine the enantiomeric excess (ee).

Both techniques are crucial for quality control and for the development of enantiomerically pure active ingredients derived from this intermediate.

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

A single-crystal X-ray diffraction study of Metalaxyl has provided a comprehensive view of its molecular and crystal structure. koreascience.kr The compound crystallizes in the monoclinic space group P2₁/c. koreascience.kr The crystallographic data reveals the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice.

| Crystallographic Parameter | Value |

| Formula | C₁₅H₂₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.849(4) |

| b (Å) | 13.081(5) |

| c (Å) | 15.100(3) |

| β (°) | 101.8(2) |

| Volume (ų) | 1517.6(3) |

| Z | 4 |

Table 1: Crystallographic data for Metalaxyl, a derivative of this compound. koreascience.kr

A significant feature of the solid-state structure of Metalaxyl is the presence of an intramolecular hydrogen bond. koreascience.kr This interaction occurs between a hydrogen atom of the methoxyacetyl group (specifically from the C12 carbon) and an oxygen atom of the alaninate (B8444949) group (O1). koreascience.kr This type of intramolecular interaction plays a key role in dictating the conformation of the molecule by restricting the rotation around certain single bonds, leading to a more rigid and defined three-dimensional structure.

| Intramolecular Interaction | Atom 1 | Atom 2 | Distance (Å) | Angle (°) C12-H12A···O1 |

| Hydrogen Bond | C12-H12A | O1 | 2.496(5) | 89.0(5) |

Table 2: Details of the intramolecular hydrogen bond observed in the crystal structure of Metalaxyl. koreascience.kr

Biochemical and Enzymatic Aspects of Methyl N 2,6 Dimethylphenyl Dl Alaninate Transformation

Enzyme Specificity and Substrate Recognition in Biocatalytic Processes

The biocatalytic transformation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate, particularly its enantioselective hydrolysis, has been a subject of significant research. This process is of industrial interest for the production of enantiopure intermediates for fungicides like metalaxyl-M (the more active R-enantiomer). Various microorganisms and their enzymes, primarily lipases and esterases, have been identified for their ability to specifically recognize and hydrolyze one enantiomer of the racemic mixture, leaving the other unreacted.

Several studies have screened for microorganisms capable of this enantioselective hydrolysis. One such study identified a strain, Achromobacter denitrificans, which demonstrated a high enantiomeric excess for the hydrolysis of the (R,S)-alaninate. Another effective biocatalyst found is the strain Pseudochrobactrum asaccharolyticum WZZ003. Under optimized conditions, this strain achieved a nearly 50% conversion of the racemic substrate with an enantiomeric excess of the product reaching up to 99%.

Lipases from Burkholderia species have also shown considerable promise in the stereoselective hydrolysis of this compound. These enzymes exhibit a preference for one enantiomer, allowing for the kinetic resolution of the racemic mixture. The specificity of these enzymes is attributed to the precise three-dimensional arrangement of amino acids in their active sites, which creates a chiral environment favoring the binding and subsequent hydrolysis of one enantiomer over the other.

| Enzyme/Microorganism | Enzyme Class | Transformation | Key Findings |

|---|---|---|---|

| Achromobacter denitrificans | Esterase/Lipase (B570770) | Enantioselective hydrolysis | Achieved high enantiomeric excess of the product acid. |

| Pseudochrobactrum asaccharolyticum WZZ003 | - | Enantioselective hydrolysis | Up to 99% enantiomeric excess of the product at nearly 50% conversion. |

| Burkholderia sp. | Lipase | Stereoselective hydrolysis | Effective for the kinetic resolution of the racemic substrate. |

Mechanistic Insights into Enzyme-Mediated Chemical Transformations

The enzymatic hydrolysis of the ester bond in this compound by lipases and esterases follows a well-established catalytic mechanism involving a catalytic triad (B1167595). This triad typically consists of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (B1630785) (Glu) residues within the enzyme's active site.

The catalytic cycle can be summarized in the following steps:

Nucleophilic Attack: The catalytic cycle is initiated by the deprotonation of the serine hydroxyl group by the histidine residue, which is, in turn, stabilized by the aspartate or glutamate. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the ester substrate, this compound.

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole," a region of the active site rich in positive charges, typically from the backbone amide groups of other amino acids.

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the release of the alcohol moiety (methanol). This results in the formation of a covalent acyl-enzyme intermediate, where the alaninate (B8444949) portion of the substrate is attached to the serine residue of the enzyme.

Deacylation: A water molecule then enters the active site and is activated by the histidine residue, which acts as a general base. The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, cleaving the covalent bond between the acyl group and the serine residue. This releases the carboxylic acid product, N-(2,6-dimethylphenyl)-DL-alanine, and regenerates the active enzyme for another catalytic cycle.

This mechanism highlights the crucial roles of the catalytic triad residues in facilitating the hydrolysis reaction by providing a low-energy pathway for the cleavage of the stable ester bond.

Investigating the Biochemical Pathways of Metabolite Formation (Focus on the chemical transformations and structures)

The biochemical transformation of this compound in biological systems, particularly in the context of the metabolism of the fungicide metalaxyl (B1676325), leads to the formation of several key metabolites. The primary transformations involve the hydrolysis of the methyl ester and the oxidation of the methyl groups on the phenyl ring.

The initial and most common metabolic step is the enzymatic hydrolysis of the methyl ester group, a reaction catalyzed by esterases. This transformation yields the corresponding carboxylic acid, N-(2,6-dimethylphenyl)-DL-alanine .

Further metabolism often involves the oxidation of the two methyl groups attached to the aromatic ring. This is typically carried out by cytochrome P450 monooxygenases. One of the methyl groups can be hydroxylated to form a hydroxymethyl derivative . This can be further oxidized to a carboxylic acid derivative . These transformations can occur on either one or both of the methyl groups, leading to a variety of oxidized metabolites.

In the context of metalaxyl metabolism, where an N-methoxyacetyl group is also present, these core transformations of the N-(2,6-dimethylphenyl)-alanine moiety still occur. The resulting acidic and hydroxylated metabolites are often more polar than the parent compound, which facilitates their conjugation with molecules like glucose or glucuronic acid for enhanced water solubility and subsequent excretion from the organism.

| Metabolite Name | Chemical Structure | Transformation Pathway |

|---|---|---|

| N-(2,6-dimethylphenyl)-DL-alanine | C₁₁H₁₅NO₂ | Hydrolysis of the methyl ester |

| Methyl N-(2-hydroxymethyl-6-methylphenyl)-DL-alaninate | C₁₂H₁₇NO₃ | Oxidation of one of the aromatic methyl groups |

| Methyl N-(2-carboxy-6-methylphenyl)-DL-alaninate | C₁₂H₁₅NO₄ | Further oxidation of the hydroxymethyl group |

Theoretical and Computational Chemistry Studies of Methyl N 2,6 Dimethylphenyl Dl Alaninate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations help in understanding molecular geometry, stability, and chemical reactivity.

Molecular Geometry and Stability: The stability of a molecule is intrinsically linked to its three-dimensional structure. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to perform geometry optimization, finding the lowest energy conformation of the molecule. For molecules with similar structures, such as the related fungicide Methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-Alaninate, calculations have shown that different conformations can have significant energy differences. researchgate.net For Methyl N-(2,6-dimethylphenyl)-DL-alaninate, the geometry would be determined by the interplay of steric hindrance from the 2,6-dimethylphenyl group and the electronic effects of the alaninate (B8444949) moiety. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Properties and Reactivity: The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

Using the HOMO and LUMO energy values, several key reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This interactive table outlines the global reactivity descriptors that can be derived from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study charge distribution, intramolecular charge transfer, and the stabilization energy associated with hyperconjugative interactions within the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Conformational Landscapes: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can map this landscape by sampling numerous conformations and identifying the most stable and frequently occurring structures. researchgate.net By analyzing the trajectory, one can generate Ramachandran-like plots for the key dihedral angles to visualize preferred conformational regions. nih.gov This analysis is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The radius of gyration (Rg) can be tracked over time to understand the compactness and folding behavior of the molecule. nih.gov

Solvent Effects: The surrounding solvent can significantly impact a molecule's conformation and reactivity. MD simulations explicitly model solvent molecules (like water, methanol (B129727), or chloroform), providing a realistic depiction of solute-solvent interactions. nih.gov The simulations can reveal the structure of the solvent shell around the molecule and calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov This information is vital for understanding solubility and how the solvent might mediate chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition States in Synthesis and Degradation

This compound is a known intermediate in the synthesis of important agrochemicals like the fungicides Metalaxyl (B1676325) and Benalaxyl. wikipedia.orgchemicalbook.com Computational chemistry can be used to investigate the reaction pathways for both its synthesis and potential degradation.

Synthesis Mechanisms: A common synthesis route for Metalaxyl involves the acylation of this compound with methoxyacetyl chloride. wikipedia.orggoogle.com Computational methods can model this reaction to elucidate the detailed mechanism. By calculating the potential energy surface, researchers can identify the transition state (the highest energy point along the reaction coordinate) and any intermediates. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Methods like DFT can be employed to optimize the geometries of reactants, products, and transition states, providing a complete energetic profile of the reaction.

Degradation Mechanisms: Understanding the environmental fate of a chemical requires knowledge of its degradation pathways. While specific degradation studies for this intermediate are not widely available, computational methods could predict likely degradation reactions, such as hydrolysis of the ester group. Theoretical calculations can model the reaction steps, identify the transition states, and determine the activation barriers, thereby predicting the feasibility and rate of different degradation pathways under various environmental conditions. nih.gov

| Computational Target | Information Gained | Relevance |

| Reactant/Product Geometries | Optimized structures and energies | Determines overall reaction thermodynamics (enthalpy, Gibbs free energy). |

| Transition State (TS) Geometry | Structure of the highest energy point | Identifies the specific atomic arrangement required for the reaction to occur. |

| Activation Energy (Ea) | Energy difference between reactants and TS | Key parameter that governs the rate of the chemical reaction. |

| Intrinsic Reaction Coordinate (IRC) | Path connecting reactants, TS, and products | Confirms that the identified transition state correctly links the desired reactants and products. |

This interactive table summarizes the key components of a computational study on reaction mechanisms.

Prediction of Spectroscopic Properties and Chiral Recognition Phenomena

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules. Furthermore, for a chiral molecule like this compound, computational tools can explore the basis of chiral recognition.

Prediction of Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic properties.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and intensities. These theoretical spectra can be compared with experimental data to aid in spectral assignment. For the related compound Methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-Alaninate, DFT calculations have been shown to be in good agreement with experimental FTIR and FT-Raman spectra. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net These predicted shifts, when properly scaled, can be a powerful tool for structure verification and assignment of experimental NMR signals. github.io Machine learning algorithms are also emerging as highly accurate methods for predicting ¹H NMR chemical shifts in various solvents. nih.gov

Chiral Recognition Phenomena: As a DL-alaninate derivative, this compound exists as a racemic mixture of two enantiomers. The separation and interaction of these enantiomers are critical, especially since the biological activity of related fungicides like Metalaxyl resides almost entirely in one enantiomer (the R-enantiomer, known as Metalaxyl-M or Mefenoxam). pomais.comnih.gov

Molecular dynamics simulations and docking studies can be used to investigate the mechanisms of chiral recognition. researchgate.net These simulations model the interaction of the individual R- and S-enantiomers with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. By calculating the binding free energy for each enantiomer, it is possible to predict which one will bind more strongly, thus explaining the basis for chiral separation. researchgate.net These studies reveal the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for the differential binding and enantioselective recognition. researchgate.net

Role As a Key Precursor in the Synthesis of Bioactive N Acyl Alanine Derivatives

Synthetic Routes to Metalaxyl (B1676325) and its Active Stereoisomer, Metalaxyl-M

Metalaxyl is a widely used systemic fungicide belonging to the acylalanine class. nih.gov It is chemically defined as methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate and exists as a racemic mixture of two stereoisomers, the R- and S-enantiomers. wikipedia.orghb-p.com The fungicidal activity, however, resides almost exclusively in the R-enantiomer, which is produced and marketed as a single-isomer product known as Metalaxyl-M (also called Mefenoxam). agropages.comnih.gov The synthesis of both the racemic mixture and the pure enantiomer heavily relies on Methyl N-(2,6-dimethylphenyl)-DL-alaninate as the key precursor.

A common synthetic pathway to racemic metalaxyl involves the alkylation of 2,6-xylidine (2,6-dimethylaniline) with a reactant like methyl 2-bromopropionate to produce this compound. wikipedia.org This intermediate is then subjected to acylation.

The final step in the synthesis of metalaxyl is the N-acylation of this compound. This is achieved by reacting the precursor with methoxyacetyl chloride. wikipedia.org The reaction introduces the N-(methoxyacetyl) group, which is critical for its fungicidal activity.

For the production of Metalaxyl-M, the enantiomerically pure intermediate, methyl (R)-N-(2,6-dimethylphenyl)alaninate, is required. researchgate.net This chiral precursor can be obtained through methods such as enzymatic kinetic resolution. Once the (R)-enantiomer of the alaninate (B8444949) is isolated, it undergoes a similar chemical coupling with methoxyacetyl chloride to yield the enantiomerically pure (R)-metalaxyl, or Metalaxyl-M. researchgate.net This targeted synthesis ensures the final product contains the highly active stereoisomer. nih.govherts.ac.uk

Table 1: Synthesis of Metalaxyl and Metalaxyl-M

| Product | Precursor | Key Reagent | Chemical Transformation |

|---|---|---|---|

| Metalaxyl (racemic) | This compound | Methoxyacetyl Chloride | N-acylation |

Synthetic Routes to Benalaxyl and Related Phenylamide Fungicides

Benalaxyl is another systemic fungicide from the phenylamide group, structurally related to metalaxyl. herts.ac.ukguidechem.com Its chemical name is methyl N-(phenylacetyl)-N-(2,6-xylyl)-DL-alaninate. nih.gov Similar to metalaxyl, its synthesis utilizes this compound as the central building block, highlighting the precursor's importance in generating a family of related fungicides. The synthesis strategy involves the acylation of the precursor with a different acyl chloride to modify the final molecule's structure and activity spectrum.

The synthesis of benalaxyl is achieved through the reaction of this compound with phenylacetyl chloride. guidechem.com This process attaches a phenylacetyl group to the nitrogen atom of the alaninate precursor. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, and an organic solvent like toluene (B28343). google.com This specific acylation step is what differentiates benalaxyl from metalaxyl, replacing the methoxyacetyl group with a phenylacetyl group. nih.gov

Synthetic Routes to Furalaxyl and Analogous Structures

Furalaxyl is a systemic fungicide that also belongs to the acylalanine class, effective against soil-borne diseases caused by Pythium and Phytophthora species. Its chemical structure is methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate. bcpcpesticidecompendium.org The synthesis of furalaxyl once again demonstrates the utility of this compound as a versatile precursor, where the identity of the final fungicide is determined by the specific acylating agent used.

The synthesis of furalaxyl involves the N-acylation of this compound with 2-furoyl chloride. bcpcpesticidecompendium.org This reaction introduces the 2-furoyl moiety onto the nitrogen atom of the precursor. This structural modification, incorporating a furan ring system, imparts a distinct spectrum of fungicidal activity to the resulting molecule compared to its analogues, metalaxyl and benalaxyl.

Table 2: Acylating Agents for Different Fungicides

| Target Fungicide | Precursor | Acylating Agent | Resulting N-Acyl Group |

|---|---|---|---|

| Metalaxyl | This compound | Methoxyacetyl Chloride | Methoxyacetyl |

| Benalaxyl | This compound | Phenylacetyl Chloride | Phenylacetyl |

Structure-Activity Relationship (SAR) Investigations of N-Acyl Alanine (B10760859) Derivatives based on this compound Core

The fungicidal activity of N-acyl alanine derivatives is profoundly influenced by the specific chemical groups attached to the core structure of this compound. Structure-Activity Relationship (SAR) studies have revealed critical insights into the molecular features necessary for potent fungicidal action.

A key determinant of activity is the stereochemistry at the chiral carbon of the alanine moiety. For metalaxyl, the fungicidal activity is almost entirely associated with the R-enantiomer (Metalaxyl-M). hb-p.com The R-isomer is reported to be 20-30 times more active than the S-isomer, which exhibits certain inhibitory functions on the active R-isomer. agropages.com This enantioselectivity is a common feature in this class of fungicides and underscores the importance of a specific three-dimensional arrangement for effective interaction with the fungal target site, believed to be RNA polymerase I. herts.ac.ukherts.ac.uk

The nature of the N-acyl group is also crucial for activity. The N-(methoxyacetyl) group in metalaxyl, the N-(phenylacetyl) group in benalaxyl, and the N-(2-furoyl) group in furalaxyl all result in active fungicides, but with varying efficacy and target pathogen spectra. nih.govnih.govbcpcpesticidecompendium.org This indicates that while the core alaninate structure provides the necessary scaffold, modifications to the acyl side-chain allow for the fine-tuning of the molecule's biological properties. The 2,6-dimethylphenyl group is another essential feature, as alterations to this part of the molecule often lead to a significant loss of fungicidal activity. These SAR findings have guided the development of new and more effective acylalanine fungicides based on the versatile this compound precursor.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Metalaxyl |

| Metalaxyl-M |

| Methoxyacetyl chloride |

| Benalaxyl |

| Phenylacetyl chloride |

| Furalaxyl |

| Furoyl chloride |

| 2,6-xylidine |

| methyl 2-bromopropionate |

| sodium bicarbonate |

Future Research Directions and Green Chemistry Initiatives

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The biological activity of many agrochemicals, including the derivatives of Methyl N-(2,6-dimethylphenyl)-DL-alaninate such as metalaxyl (B1676325), is often confined to a single enantiomer. The R-enantiomer of metalaxyl (metalaxyl-M) exhibits significantly higher fungicidal activity than its S-enantiomer. Consequently, the development of efficient stereoselective synthetic routes to obtain enantiomerically pure forms of Methyl N-(2,6-dimethylphenyl)-alaninate is a critical area of research.

Current research has highlighted the potential of enzymatic kinetic resolution. Lipase-catalyzed hydrolytic processes have demonstrated the ability to resolve racemic this compound, yielding the desired enantiomer with high enantiomeric excess. This chemoenzymatic approach offers a promising green alternative to traditional chiral resolution techniques, which often involve multiple steps and the use of expensive and potentially toxic resolving agents.

Future research in this domain will likely focus on:

Discovery and Engineering of Novel Enzymes: Screening for new lipases or other enzymes with enhanced activity, selectivity, and stability under industrial conditions. Protein engineering and directed evolution could be employed to tailor enzymes for optimal performance.

Dynamic Kinetic Resolution: Combining enzymatic resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield of the desired enantiomer.

Asymmetric Synthesis: Developing catalytic asymmetric methods for the direct synthesis of the desired enantiomer, bypassing the need for resolution of a racemic mixture. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation or amination.

Below is a table summarizing potential stereoselective synthetic strategies:

| Synthetic Strategy | Description | Potential Advantages |

| Enzymatic Kinetic Resolution | Utilizes enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with a method to continuously racemize the unreacted enantiomer, thereby converting all of the starting material to the desired product. | Higher theoretical yield compared to standard kinetic resolution. |

| Asymmetric Catalysis | Employs a chiral catalyst to directly synthesize the desired enantiomer from prochiral starting materials. | Potentially fewer synthetic steps, high atom economy. |

Exploration of New Classes of Derivatives with Tuned Chemical Reactivity

The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. By systematically modifying different parts of the molecule, researchers can tune its chemical reactivity and biological profile.

Future research will likely explore:

N-Acyl Group Modification: The N-acyl group is crucial for the biological activity of acylalanine fungicides. The synthesis and screening of new derivatives with a diverse range of N-acyl moieties could lead to the discovery of compounds with improved fungicidal spectrum, potency, or resistance profiles.

Ester Group Modification: Altering the methyl ester to other ester or amide functionalities can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This can impact its uptake, translocation in plants, and environmental fate.

Aromatic Ring Substitution: Introducing different substituents on the 2,6-dimethylphenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to the target site or altered metabolic pathways.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to derivatives with similar biological activity but improved pharmacokinetic or toxicological profiles.

The following table outlines potential modifications and their expected impact:

| Modification Site | Potential Changes | Desired Outcome |

| N-Acyl Group | Introduction of novel cyclic or heterocyclic moieties. | Broader fungicidal spectrum, activity against resistant strains. |

| Ester Group | Conversion to ethyl, propyl, or other alkyl esters; amidation. | Optimized solubility, stability, and plant uptake. |

| Aromatic Ring | Introduction of electron-withdrawing or -donating groups. | Enhanced target binding affinity, modified metabolic profile. |

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing the field of chemical research. These technologies can significantly accelerate the discovery and development of new agrochemicals based on the this compound scaffold.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for related compounds to build predictive QSAR models. These models can then be used to predict the biological activity of novel, untested derivatives, allowing for the prioritization of synthetic targets.

De Novo Design: Generative AI models can be employed to design entirely new molecular structures with desired properties, such as high fungicidal activity and low toxicity. These models can explore a vast chemical space to identify promising candidates that may not be conceived through traditional medicinal chemistry approaches.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic routes. This can aid chemists in designing more efficient and cost-effective syntheses for novel derivatives of this compound.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-product formation in the synthesis of the parent compound and its derivatives.

Integration of Green Chemistry Principles into the Production and Degradation Studies of this compound

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and enhance sustainability. The production and lifecycle of this compound and its derivatives offer numerous opportunities for the implementation of greener practices.

Key areas for future research and implementation include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the alanine (B10760859) and dimethylaniline moieties.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents to reduce environmental pollution and worker exposure.

Catalysis: Developing and utilizing highly efficient and recyclable catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, to reduce waste and energy consumption.

Biodegradation Studies: Investigating the environmental fate and biodegradation pathways of this compound and its derivatives. Understanding how these compounds are broken down by microorganisms in soil and water is crucial for assessing their environmental impact and designing more readily biodegradable alternatives. Studies on the degradation of its derivative, metalaxyl, have shown that microbial degradation is a key dissipation pathway in the environment.

The following table summarizes key green chemistry principles and their potential application:

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | Utilizing catalytic C-N bond formation reactions. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with improved toxicological profiles. |

| Safer Solvents and Auxiliaries | Employing water or bio-based solvents in synthesis. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |

| Reduce Derivatives | Minimizing the use of protecting groups in the synthesis. |

| Catalysis | Employing enzymatic or recyclable heterogeneous catalysts. |

| Design for Degradation | Studying biodegradation pathways to design more environmentally benign molecules. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to minimize by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Q & A

Q. Key Considerations :

- Anhydrous conditions prevent hydrolysis of reactive intermediates.

- Chiral resolution (e.g., enzymatic kinetic resolution) may be required to isolate enantiopure forms for bioactivity studies .

Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing; SHELX software is widely used for refinement .

- HPLC-UV/LC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities. For Metalaxyl, retention time ≈8.2 min (λ=210 nm) .

- Chiral Chromatography : Chiralpak AD-H columns separate enantiomers (critical given R-isomer’s higher activity). Mobile phase: hexane/isopropanol (90:10) .

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals:

Advanced: How do enantiomeric ratios impact biological activity in related fungicides?

Answer:

The R-enantiomer dominates bioactivity. For example:

- Metalaxyl-M (≥92% R-isomer) exhibits 5–10× higher efficacy against Phytophthora infestans than racemic Metalaxyl.

- Experimental Design :

- Synthesis : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) or lipase-mediated kinetic resolution.

- Bioassays : Compare EC₅₀ values of enantiopure vs. racemic mixtures on agar plates (20–25°C, 80% humidity).

- Data Interpretation : R-isomer’s lower EC₅₀ (e.g., 0.1 ppm vs. 1.0 ppm for S-isomer) confirms potency .

Advanced: What experimental approaches model environmental degradation pathways?

Answer:

- Hydrolysis Studies : Incubate compound in pH 5–9 buffers (25°C), monitor degradation via LC-MS. Half-lives range from <7 days (pH 9) to >30 days (pH 5) .

- Soil Metabolism : Use ¹⁴C-labeled compound in loamy soil (20% moisture). Aerobic conditions favor degradation to CO₂; anaerobic conditions yield persistent metabolites like N-(2,6-dimethylphenyl)-alanine .

- Photolysis : Expose to xenon arc lamps (simulated sunlight). Quantum yield calculations (Φ ~0.02) indicate slow photodegradation .

Q. Table 1. Environmental Fate Parameters

| Parameter | Value (Conditions) | Reference |

|---|---|---|

| Hydrolysis t₁/₂ | 6.5 days (pH 9, 25°C) | |

| Soil Degradation | t₁/₂ = 14 days (aerobic, 25°C) | |

| Photolysis t₁/₂ | 45 days (aqueous solution, 25°C) |

Data Contradiction Analysis: How to reconcile discrepancies in reported physical properties?

Answer:

Variations in melting points (71°C vs. 71.8–72.3°C) and solubility (7100 mg/L vs. 8400 mg/L) arise from:

Q. Table 2. Comparative Physical Properties

| Property | Metalaxyl | Benalaxyl |

|---|---|---|

| Molecular Weight | 279.33 | 325.39 |

| Melting Point (°C) | 71–72.3 | 78–80 |

| Water Solubility (mg/L) | 7100 | 34 (pH 7) |

| Log Pow | 1.75 | 3.8 |

Advanced: How to design studies resolving contradictory bioactivity data across enantiomers?

Answer:

- Hypothesis : Conflicting bioactivity reports may stem from unaccounted stereochemical impurities.

- Experimental Design :

- Synthesize enantiopure R- and S-forms via preparative chiral HPLC.

- Conduct dose-response assays (6-point dilution series) on target pathogens.

- Statistically analyze EC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Case Study : Metalaxyl-M’s R-isomer showed EC₅₀ = 0.05 ppm vs. 2.1 ppm for S-isomer against Pythium ultimum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.